Cas no 1105199-83-4 (3-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl-1-(3,4,5-trimethoxybenzoyl)piperidine)

3-5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl-1-(3,4,5-trimethoxybenzoyl)piperidine is a heterocyclic compound featuring a piperidine core functionalized with a 1,3,4-oxadiazole-thiophene hybrid moiety and a 3,4,5-trimethoxybenzoyl group. This structure imparts potential pharmacological activity, particularly in central nervous system (CNS) targeting or anticancer applications, due to the presence of the oxadiazole and trimethoxyphenyl pharmacophores. The thiophene and oxadiazole rings enhance electronic properties, potentially improving binding affinity in biological systems. The compound’s modular design allows for further derivatization, making it a versatile intermediate in medicinal chemistry research. Its stability and synthetic accessibility further support its utility in drug discovery and development.
3-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl-1-(3,4,5-trimethoxybenzoyl)piperidine structure
1105199-83-4 structure
Product name:3-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl-1-(3,4,5-trimethoxybenzoyl)piperidine
CAS No:1105199-83-4
MF:C21H23N3O5S
Molecular Weight:429.48942399025
CID:6408018
PubChem ID:44067670

3-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl-1-(3,4,5-trimethoxybenzoyl)piperidine 化学的及び物理的性質

名前と識別子

    • 3-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl-1-(3,4,5-trimethoxybenzoyl)piperidine
    • [3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-(3,4,5-trimethoxyphenyl)methanone
    • AKOS024510779
    • (3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone
    • VU0644960-1
    • 3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1-(3,4,5-trimethoxybenzoyl)piperidine
    • F5490-0060
    • 1105199-83-4
    • インチ: 1S/C21H23N3O5S/c1-26-15-10-14(11-16(27-2)18(15)28-3)21(25)24-8-4-6-13(12-24)19-22-23-20(29-19)17-7-5-9-30-17/h5,7,9-11,13H,4,6,8,12H2,1-3H3
    • InChIKey: OIPBLCXNFAOXJA-UHFFFAOYSA-N
    • SMILES: C(N1CCCC(C2=NN=C(C3SC=CC=3)O2)C1)(C1=CC(OC)=C(OC)C(OC)=C1)=O

計算された属性

  • 精确分子量: 429.13584202g/mol
  • 同位素质量: 429.13584202g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 8
  • 重原子数量: 30
  • 回転可能化学結合数: 6
  • 複雑さ: 571
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 115Ų
  • XLogP3: 2.8

3-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl-1-(3,4,5-trimethoxybenzoyl)piperidine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F5490-0060-20mg
3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1-(3,4,5-trimethoxybenzoyl)piperidine
1105199-83-4
20mg
$99.0 2023-09-10
Life Chemicals
F5490-0060-1mg
3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1-(3,4,5-trimethoxybenzoyl)piperidine
1105199-83-4
1mg
$54.0 2023-09-10
Life Chemicals
F5490-0060-2mg
3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1-(3,4,5-trimethoxybenzoyl)piperidine
1105199-83-4
2mg
$59.0 2023-09-10
Life Chemicals
F5490-0060-5mg
3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1-(3,4,5-trimethoxybenzoyl)piperidine
1105199-83-4
5mg
$69.0 2023-09-10
Life Chemicals
F5490-0060-75mg
3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1-(3,4,5-trimethoxybenzoyl)piperidine
1105199-83-4
75mg
$208.0 2023-09-10
Life Chemicals
F5490-0060-25mg
3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1-(3,4,5-trimethoxybenzoyl)piperidine
1105199-83-4
25mg
$109.0 2023-09-10
Life Chemicals
F5490-0060-10mg
3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1-(3,4,5-trimethoxybenzoyl)piperidine
1105199-83-4
10mg
$79.0 2023-09-10
Life Chemicals
F5490-0060-3mg
3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1-(3,4,5-trimethoxybenzoyl)piperidine
1105199-83-4
3mg
$63.0 2023-09-10
Life Chemicals
F5490-0060-4mg
3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1-(3,4,5-trimethoxybenzoyl)piperidine
1105199-83-4
4mg
$66.0 2023-09-10
Life Chemicals
F5490-0060-30mg
3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1-(3,4,5-trimethoxybenzoyl)piperidine
1105199-83-4
30mg
$119.0 2023-09-10

3-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl-1-(3,4,5-trimethoxybenzoyl)piperidine 関連文献

3-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl-1-(3,4,5-trimethoxybenzoyl)piperidineに関する追加情報

Introduction to 3-5-(Thiophen-2-yl)-1,3,4-Oxadiazol-2-yl-1-(3,4,5-Trimethoxybenzoyl)piperidine (CAS No. 1105199-83-4)

3-5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl-1-(3,4,5-trimethoxybenzoyl)piperidine (CAS No. 1105199-83-4) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is characterized by its unique structural features, including a thiophene ring, an oxadiazole moiety, and a trimethoxybenzoyl group attached to a piperidine ring. These structural elements contribute to its diverse biological activities and make it a promising candidate for various pharmacological studies.

The thiophene ring is a five-membered aromatic heterocycle containing one sulfur atom. Thiophenes are known for their stability and are commonly found in natural products and synthetic compounds with diverse biological activities. The presence of the thiophene ring in 3-5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl-1-(3,4,5-trimethoxybenzoyl)piperidine contributes to its overall hydrophobicity and may enhance its ability to interact with biological targets.

The oxadiazole moiety is a five-membered heterocyclic ring containing two oxygen atoms and one nitrogen atom. Oxadiazoles are known for their versatility in medicinal chemistry and have been widely used in the design of bioactive molecules. The oxadiazole ring in this compound likely plays a crucial role in modulating its pharmacological properties by influencing its electronic distribution and reactivity.

The trimethoxybenzoyl group is a substituted benzene ring with three methoxy groups (-OCH3) attached to the aromatic ring. Methoxy groups are electron-donating substituents that can significantly affect the electronic properties of the molecule. In 3-5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl-1-(3,4,5-trimethoxybenzoyl)piperidine, the trimethoxybenzoyl group may enhance the compound's lipophilicity and influence its binding affinity to specific receptors or enzymes.

The piperidine ring is a six-membered heterocyclic amine that is commonly found in many bioactive compounds. Piperidines are known for their ability to form hydrogen bonds and their flexibility in adopting various conformations. In this compound, the piperidine ring serves as a scaffold that connects the other functional groups and may play a role in determining the overall conformation and stability of the molecule.

Recent studies have explored the potential therapeutic applications of 3-5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl-1-(3,4,5-trimethoxybenzoyl)piperidine. One notable area of research is its anti-inflammatory properties. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated immune cells. This suggests that it may have potential as an anti-inflammatory agent for treating conditions such as rheumatoid arthritis and inflammatory bowel disease.

Another area of interest is its anticancer activity. Preclinical studies have demonstrated that 3-5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl-1-(3,4,5-trimethoxybenzoyl)piperidine can induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. Specifically, it has been shown to inhibit the PI3K/AKT pathway and activate the intrinsic apoptotic pathway through mitochondrial depolarization.

In addition to its anti-inflammatory and anticancer properties, this compound has also been investigated for its neuroprotective effects. Animal models have shown that it can reduce neuronal damage and improve cognitive function in models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. The mechanism underlying these effects is thought to involve antioxidant activity and the modulation of neuroinflammatory responses.

The synthesis of 3-5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-y-l1-(3,4,5-trimethoxybenzoyl)piperidine typically involves multi-step reactions starting from readily available starting materials. Key steps include the formation of the oxadiazole ring through cyclodehydration reactions and the coupling of the piperidine scaffold with the trimethoxybenzoyl group using coupling reagents such as EDCI or HATU. The final product is purified using chromatographic techniques such as column chromatography or HPLC.

In conclusion, 3–5–(Thiophen–2–yl)–1, 3, 4–oxadiazol–2–yl–1–(3, 4, 5–trimethoxybenzoyl)piperidine (CAS No. 1105199–83–4) is a multifaceted compound with promising therapeutic potential across multiple disease areas. Its unique structural features make it an attractive candidate for further pharmacological studies and drug development efforts. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical applications.

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